

# Comprehensive Application Notes & Protocols: Novozym 435 Enzymatic Synthesis of Oleate Esters

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## Compound Focus: 2-Butoxyethyl oleate

CAS No.: 109-39-7

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## Introduction to Novozym 435 and Its Applications

**Novozym 435** is a commercially available immobilized lipase produced by Novozymes that has become one of the most widely used commercial biocatalysts in both academic and industrial settings. This robust enzyme formulation is based on **lipase B from *Candida antarctica* (CALB)** immobilized via interfacial activation on a macroporous support resin known as **Lewatit VP OC 1600**, which consists of poly(methyl methacrylate) crosslinked with divinylbenzene [1]. The exceptional versatility of Novozym 435 stems from the unique properties of CALB, which features a **Ser-His-Asp catalytic triad** in its active site and a very small lid that is unable to fully seclude the active center, making it an interfacial enzyme that retains its capacity to be adsorbed on hydrophobic surfaces while being easier to handle than other lipases with stronger tendencies to form dimeric aggregates [1].

The application of Novozym 435 in synthesizing oleate esters represents a significant advancement in **green chemistry approaches** for producing valuable esters used in pharmaceuticals, cosmetics, flavorings, and fragrance industries. Unlike conventional chemical synthesis that often requires high temperatures, harsh conditions, and generates unwanted byproducts, Novozym 435 catalyzes esterification and transesterification reactions under **mild conditions** with exceptional **regioselectivity** and minimal side reactions [2] [3]. This enzymatic approach aligns with the growing demand for sustainable and environmentally friendly

manufacturing processes in the pharmaceutical and cosmetic industries, where product purity and biocompatibility are paramount concerns.

## Novozym 435 Composition and Mechanism

### Biochemical Characteristics

Table 1: Novozym 435 Composition and Properties

Component	Specification	Functional Significance
Enzyme	Lipase B from Candida antarctica (CALB)	33 kDa molecular weight, pI 6.0, Ser-His-Asp catalytic triad
Support Material	Lewatit VP OC 1600	Macroporous poly(methyl methacrylate) crosslinked with divinylbenzene
Immobilization Method	Interfacial activation	Orientation of active site toward solution while anchored to support
Active Form	Open conformation with exposed active site	Maintains catalytic activity in non-aqueous environments

The **catalytic mechanism** of Novozym 435 involves the characteristic interfacial activation of lipases, where the enzyme's active site becomes exposed and activated at the interface between hydrophobic and hydrophilic phases. CALB possesses a **minimal lid structure** that differentiates it from other lipases; while it retains the capacity for interfacial activation, its small lid cannot fully enclose the active center, making it more readily accessible to substrates without requiring extensive conformational changes [1]. This structural feature contributes to the enzyme's exceptional stability and broad substrate specificity, enabling it to catalyze various reactions including **esterification**, **transesterification**, **acidolysis**, and **aminolysis** with high efficiency.

## Materials and Equipment

## Chemical Reagents

- **Substrates:** Oleic acid ( $\geq 99\%$  purity), various alcohols (oleyl alcohol, benzyl alcohol, quercetin, etc.), methyl oleate for transesterification reactions
- **Solvents:** n-Hexane (anhydrous,  $\geq 99\%$ ), toluene, isooctane, acetonitrile (HPLC grade for analysis)
- **Catalyst:** Novozym 435 (Novozymes, stored dry at  $4^{\circ}\text{C}$ )
- **Drying Agent:** Molecular sieves ( $3\text{\AA}$  or  $4\text{\AA}$ , activated at  $300^{\circ}\text{C}$  for 3 hours)
- **Analysis Standards:** Authentic samples of target esters for calibration curves

## Equipment and Instruments

- **Reaction System:** Thermostatted shaking incubator or magnetic stirrer with temperature control
- **Water Removal:** Reflux condenser with molecular sieve trap or vacuum evaporation system
- **Analytical Instruments:** Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectrometer, Fourier-Transform Infrared Spectroscopy (FTIR)

## Experimental Design and Setup

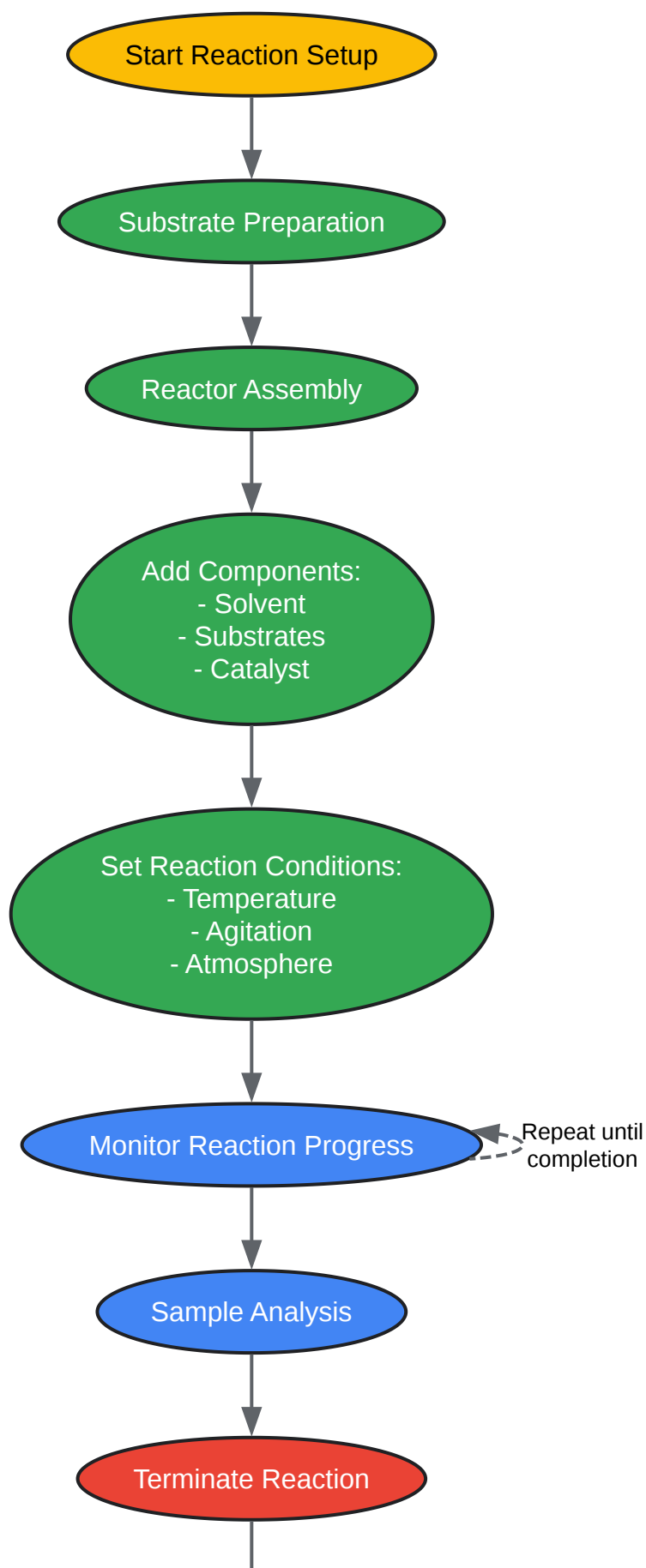
### General Reaction Setup

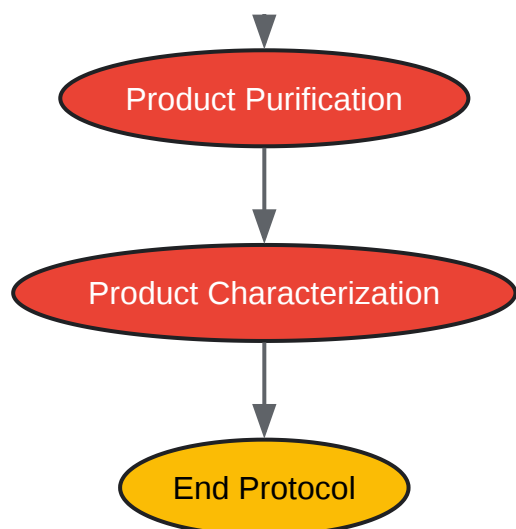
Table 2: Standard Reaction Setup for Oleate Ester Synthesis

Component	Specification	Notes
Reaction Vessel	25-50 mL sealed glass reactor	With sampling ports and condenser
Temperature Control	$40\text{-}90^{\circ}\text{C}$	Optimized for specific substrate combination
Agitation	150-200 rpm	Sufficient to maintain catalyst suspension
Atmosphere	Inert nitrogen or argon	Prevents oxidation of unsaturated fatty acids

Component	Specification	Notes
Water Control	Molecular sieves (1.0 g/10 mL solvent)	Critical for equilibrium shift toward ester formation

The **experimental workflow** for Novozym 435-catalyzed synthesis of oleate esters follows a systematic approach to ensure reproducibility and optimal yields. Proper **substrate preparation** is essential, particularly for alcohols and acids with limited solubility in nonpolar solvents. For solid substrates like quercetin, preliminary dissolution in co-solvents may be required [3]. The **sequential addition** of components typically begins with the solvent, followed by substrates, and finally the enzyme catalyst to initiate the reaction. **Sampling intervals** should be established at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor reaction progress and determine kinetics.





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Figure 1: Experimental Workflow for Novozym 435-Catalyzed Ester Synthesis

## Optimization Parameters and Conditions

### Critical Reaction Parameters

Table 3: Optimization Parameters for Oleate Ester Synthesis

Parameter	Optimal Range	Effect on Yield	Experimental Evidence
Enzyme Loading	6-10 mg/mL	Increase from 31% to 61% yield (2 to 6 mg/mL)	[2]
Temperature	40-90°C	Higher temperatures increase rate but risk enzyme denaturation	[4] [2]
Substrate Molar Ratio	1:1 to 5:1 (acid:alcohol)	5:1 ratio optimal for transesterification (61% yield)	[2]
Reaction Time	8-24 hours	Time-dependent increase to plateau (92% maximum yield)	[2]

Parameter	Optimal Range	Effect on Yield	Experimental Evidence
Molecular Sieves	1.0 g/10 mL solvent	Increase yield from 22% to 61%	[2]
Solvent	n-Hexane > isooctane > toluene	n-Hexane yielded 61% compared to 44% for isooctane	[2]
Agitation Speed	150-200 rpm	Maintains suspension without damaging catalyst	[2]

Systematic optimization of **reaction parameters** is essential for achieving high yields in Novozym 435-catalyzed synthesis of oleate esters. The **solvent system** profoundly influences enzyme activity and stability, with nonpolar solvents like n-hexane typically yielding the best results due to their ability to maintain essential water layers around the enzyme while facilitating substrate diffusion [2]. The **molar ratio of substrates** significantly affects reaction equilibrium, with excess acyl donor (5:1 ratio) driving transesterification toward completion by shifting reaction equilibrium according to **Le Chatelier's principle** [2]. **Water activity** controlled by molecular sieves is particularly critical for esterification reactions, where removal of water byproduct enhances conversion rates.

## Detailed Experimental Protocols

### Protocol 1: Esterification of Oleic Acid with Oleyl Alcohol

**Objective:** Synthesis of oleyl oleate wax ester via direct esterification catalyzed by Novozym 435 [4].

**Reagents:**

- Oleic acid (1.0 mmol)
- Oleyl alcohol (1.0 mmol)
- Novozym 435 (9.9 wt.% relative to total substrates)
- n-Hexane (anhydrous, 10 mL)
- Molecular sieves (3Å, 1.0 g)

**Procedure:**

- **Activate molecular sieves** by heating at 300°C for 3 hours and cool in a desiccator.
- **Charge the reaction vessel** with oleic acid and oleyl alcohol in stoichiometric 1:1 molar ratio.
- **Add anhydrous n-hexane** as reaction medium to dissolve substrates.
- **Introduce activated molecular sieves** (1.0 g per 10 mL solvent) to control water content.
- **Add Novozym 435** (9.9 wt.% of total substrates) to initiate the reaction.
- **Set temperature** to 90°C and agitation speed to 150-200 rpm for 8 hours.
- **Monitor reaction progress** by TLC (hexane:ethyl acetate, 9:1) or GC analysis.
- **Terminate reaction** by filtering off enzyme and molecular sieves.
- **Concentrate under vacuum** and purify product by silica gel chromatography.
- **Characterize product** by FTIR, NMR, and ESI-MS [4].

**Expected Outcome:** This protocol typically yields **86% oleyl oleate** with characteristic FTIR peaks at 1740  $\text{cm}^{-1}$  (ester C=O stretch), 1170  $\text{cm}^{-1}$  (C-O stretch), and NMR signals at  $\delta$  4.05 (t, -COO-CH<sub>2</sub>-), 2.30 (t, -CH<sub>2</sub>-COO-), 1.25-1.60 (m, aliphatic chains), 0.88 (t, terminal CH<sub>3</sub>) [4].

## Protocol 2: Transesterification of Methyl Oleate with Benzyl Alcohol

**Objective:** Synthesis of benzyl oleate via transesterification using Novozym 435 [2] [5].

**Reagents:**

- Methyl oleate (5.0 mmol)
- Benzyl alcohol (1.0 mmol)
- Novozym 435 (6 mg/mL reaction volume)
- n-Hexane (anhydrous, 10 mL)
- Molecular sieves (3Å, 1.0 g)

**Procedure:**

- **Prepare reaction mixture** by dissolving methyl oleate and benzyl alcohol in 5:1 molar ratio in n-hexane.
- **Add activated molecular sieves** (1.0 g per 10 mL solvent) to the reaction vessel.
- **Introduce Novozym 435** at loading of 6 mg/mL reaction volume.
- **Maintain temperature** at 40°C with agitation at 150 rpm for 24 hours.
- **Withdraw aliquots** at regular intervals for GC-MS analysis.
- **Filter the reaction mixture** to recover enzyme for reuse.

- **Wash catalyst** with n-hexane for subsequent reuse cycles.
- **Concentrate filtrate** under reduced pressure.
- **Purify product** by flash chromatography using hexane:ethyl acetate gradient.
- **Analyze product** by GC-MS, NMR, and FTIR spectroscopy.

**Expected Outcome:** This transesterification protocol typically achieves **61% yield** of benzyl oleate under optimized conditions. The product shows characteristic MS molecular ion peak at  $m/z$  316  $[M]^+$  and NMR signals at  $\delta$  7.35 (m, aromatic H), 5.15 (s, -O-CH<sub>2</sub>-Ph), 5.35 (m, -CH=CH-), 2.30 (t, -CH<sub>2</sub>-COO-), 1.25-1.60 (m, aliphatic chains), 0.88 (t, terminal CH<sub>3</sub>) [2].

### Protocol 3: Enzymatic Acylation of Quercetin with Oleic Acid

**Objective:** Synthesis of quercetin oleate esters using Novozym 435 for enhanced lipophilicity [3].

#### Reagents:

- Quercetin (1.0 mmol)
- Oleic acid (variable molar ratios 1:1 to 1:3)
- Novozym 435 (10 wt.% relative to quercetin)
- Tert-butanol (10 mL)
- Molecular sieves (3Å, 1.0 g)

#### Procedure:

- **Dissolve quercetin** in tert-butanol with gentle heating if necessary.
- **Add oleic acid** at predetermined molar ratio (1:1 to 1:3 quercetin:oleic acid).
- **Introduce molecular sieves** (1.0 g per 10 mL solvent) to control water activity.
- **Add Novozym 435** (10 wt.% relative to quercetin) to initiate reaction.
- **Maintain temperature** at 60°C with agitation at 180 rpm for 48-72 hours.
- **Monitor reaction** by TLC (chloroform:methanol, 9:1) and HPLC.
- **Filter to recover enzyme** and concentrate under reduced pressure.
- **Purify products** by preparative HPLC or silica gel chromatography.
- **Characterize acylated derivatives** by UPLC-ESI-MS and <sup>1</sup>H NMR.
- **Determine partition coefficients** (log P) to confirm enhanced lipophilicity.

**Expected Outcome:** This protocol produces **quercetin 4'-oleate**, **quercetin 3',4'-dioleate**, and **quercetin 7,3',4'-trioleate** with significantly increased lipophilicity (152% increase) compared to native quercetin,

confirmed by TLC mobility and calculated partition coefficients. The regioselectivity depends on substrate molar ratio, with higher oleic acid proportions favoring multi-acylated products [3].

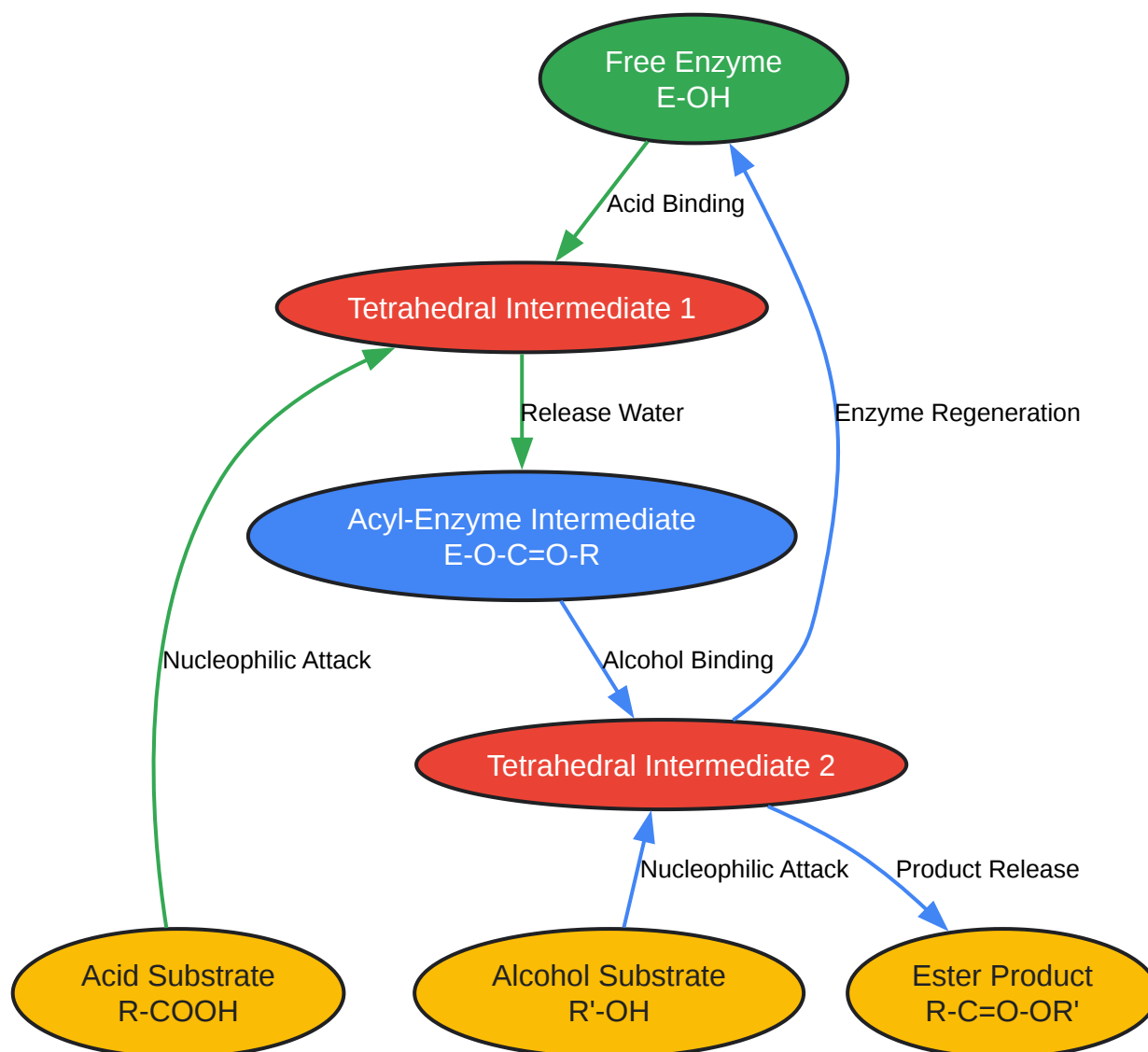
## Analytical Methods and Characterization

### Product Identification and Quantification

- **Thin-Layer Chromatography (TLC):** Use silica gel plates with hexane:ethyl acetate (9:1 to 4:1) mobile phase. Visualize with vanillin-sulfuric acid reagent (pink to purple spots for esters).
- **Gas Chromatography (GC):** Employ DB-5 capillary column (30 m × 0.25 mm × 0.25 μm), FID detector, temperature program 150°C to 300°C at 10°C/min. Use methyl heptadecanoate as internal standard.
- **GC-Mass Spectrometry:** Similar column as GC, electron ionization at 70 eV, scan range m/z 50-600.
- **FTIR Spectroscopy:** Analyze functional groups with characteristic ester peaks at 1740-1730 cm<sup>-1</sup> (C=O stretch), 1250-1150 cm<sup>-1</sup> (C-O stretch), and absence of broad O-H stretch at 3300-2500 cm<sup>-1</sup>.
- **NMR Spectroscopy:** <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) shows characteristic signals for oleate esters at δ 0.88 (t, terminal CH<sub>3</sub>), 1.25-1.30 (m, aliphatic chain), 2.00 (m, -CH<sub>2</sub>-CH=CH-), 2.30 (t, -CH<sub>2</sub>-COO-), 4.05 (t, -O-CH<sub>2</sub>- for oleyl oleate), 5.15 (s, -O-CH<sub>2</sub>-Ph for benzyl oleate), 5.35 (m, -CH=CH-).
- **UPLC-ESI-MS:** For polar esters like quercetin oleates, use C18 column (100 × 2.1 mm, 1.7 μm) with water-acetonitrile gradient + 0.1% formic acid, negative ion mode for [M-H]<sup>-</sup> detection.

## Reaction Mechanism and Enzyme Kinetics

The **catalytic mechanism** of Novozym 435 follows the classic ping-pong bi-bi mechanism characteristic of lipases, with the formation of an acyl-enzyme intermediate. The process begins with the **nucleophilic attack** by the serine residue in the active site on the carbonyl carbon of the acid or ester substrate, leading to the formation of a **tetrahedral intermediate** stabilized by the oxyanion hole. This collapses to form the **acyl-enzyme complex** with release of alcohol or water. The nucleophilic alcohol then attacks the acyl-enzyme complex, forming another tetrahedral intermediate that collapses to release the ester product and regenerate the free enzyme [2].



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Figure 2: Catalytic Mechanism of Novozym 435 in Ester Synthesis

The **kinetic parameters** of Novozym 435-catalyzed reactions are influenced by multiple factors including substrate specificity, solvent system, temperature, and water activity. The enzyme exhibits **Michaelis-Menten kinetics** with apparent  $K_m$  values typically in the millimolar range for most fatty acid and alcohol substrates. The **temperature optimum** for CALB in Novozym 435 is typically between 60-90°C, with excellent thermal stability maintained up to 90°C for several hours [4] [2]. The **regioselectivity** of the enzyme is particularly valuable in synthetic applications, as demonstrated in the acylation of quercetin where specific hydroxyl groups are modified while others remain unaffected [3].

## Troubleshooting and Common Issues

- **Low Conversion Yields:** Ensure proper dehydration of reaction system with freshly activated molecular sieves. Verify enzyme activity with standard reaction. Check substrate purity and consider increasing enzyme loading to 8-10 mg/mL.
- **Enzyme Deactivation:** Avoid temperatures above 90°C for extended periods. Prevent exposure to polar solvents like DMSO, DMF, ethanol which can strip essential water from enzyme. Implement gradual heating rather than direct exposure to high temperatures.
- **Product Inhibition:** For reactions showing initial rapid conversion followed by plateau, consider fed-batch addition of substrates or in-situ product removal techniques.
- **Catalyst Reuse:** Filter enzyme carefully after each run, wash with anhydrous n-hexane, and store dry at 4°C. Monitor activity decline over multiple cycles (typically 5-10 cycles possible with 10-20% activity loss per cycle).
- **Emulsion Formation:** During workup, if emulsions form between organic and aqueous phases, add saturated NaCl solution or centrifuge to break emulsion.

## Applications in Pharmaceutical and Cosmetic Industries

The synthesis of oleate esters using Novozym 435 has significant applications in pharmaceutical and cosmetic formulations. **Quercetin oleate esters** demonstrate enhanced **lipophilicity** and stability, making them suitable for topical applications where increased skin permeability is desired [3]. **Oleyl oleate** serves as an excellent **emollient** and skin-conditioning agent in cosmetic products, providing smooth texture without greasiness. **Benzyl oleate** finds application as a **fixative** in fragrance formulations, extending the longevity of scent profiles. The **regioselective acylation** capability of Novozym 435 enables modification of polyfunctional compounds like flavonoids while preserving their bioactive cores, facilitating the development of **prodrugs** with improved pharmacokinetic properties.

The **thermal stability** of enzymatically synthesized pyrrole esters has been confirmed through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), showing decomposition temperatures above 200°C for most oleate esters [2] [5]. This thermal robustness expands their application potential to processes requiring elevated temperatures, such as hot-melt extrusion in pharmaceutical formulation or high-temperature processing in cosmetic manufacturing.

## Conclusion

Novozym 435-catalyzed synthesis of oleate esters represents a **sustainable and efficient** approach for producing valuable esters with applications across pharmaceutical, cosmetic, and fragrance industries. The protocols outlined in this document provide researchers with detailed methodologies for implementing these enzymatic transformations with predictable outcomes. The **optimization parameters** and **troubleshooting guidelines** address common challenges encountered during process development. As green chemistry continues to gain importance in industrial processes, Novozym 435 stands as a robust and versatile biocatalyst that combines the **specificity of enzymatic catalysis** with the practical advantages of **heterogeneous catalyst systems**, enabling precise synthesis of oleate esters under mild conditions with minimal environmental impact.

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